
beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris-: is a complex organic compound characterized by the presence of a glucopyranoside moiety and a diiodobenzene core. This compound is notable for its unique structural features, which include three glucopyranoside units attached to a diiodobenzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- typically involves the glycosylation of a diiodobenzene derivative with a glucopyranoside donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective glycosylation.
Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to maximize yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- can undergo various chemical reactions, including:
Oxidation: The glucopyranoside units can be oxidized to form corresponding carboxylic acids.
Reduction: The diiodobenzene core can be reduced to form a dihydro derivative.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of dihydro derivatives of the diiodobenzene core.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- involves its interaction with specific molecular targets. The glucopyranoside units can bind to carbohydrate-recognizing proteins, while the diiodobenzene core can interact with aromatic binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Methyl beta-D-glucopyranoside: A simpler glucopyranoside derivative with a single glucopyranoside unit.
Octyl beta-D-glucopyranoside: An alkyl glucopyranoside with a longer hydrophobic chain.
Kaempferol-3-O-(2″-O-galloyl-beta-D-glucopyranoside): A flavonoid glucopyranoside with antioxidant properties.
Uniqueness: Beta-D-Glucopyranoside, (2,4-diiodo-1,3,5-benzenetriyl)tris- is unique due to its combination of a diiodobenzene core and multiple glucopyranoside units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
58163-18-1 |
|---|---|
分子式 |
C24H34I2O18 |
分子量 |
864.3 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[2,4-diiodo-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34I2O18/c25-10-5(39-22-18(36)15(33)12(30)7(2-27)41-22)1-6(40-23-19(37)16(34)13(31)8(3-28)42-23)11(26)21(10)44-24-20(38)17(35)14(32)9(4-29)43-24/h1,7-9,12-20,22-24,27-38H,2-4H2/t7-,8-,9-,12-,13-,14-,15+,16+,17+,18-,19-,20-,22-,23-,24+/m1/s1 |
InChI 键 |
UUBAKRZNODDPMY-XPYJTHOPSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)I)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C1=C(C(=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)I)OC3C(C(C(C(O3)CO)O)O)O)I)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
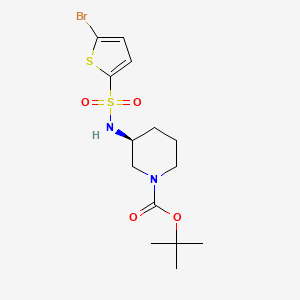
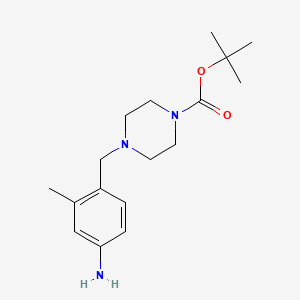
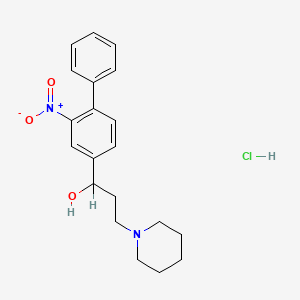
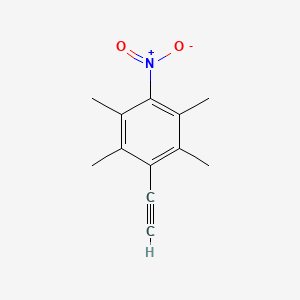
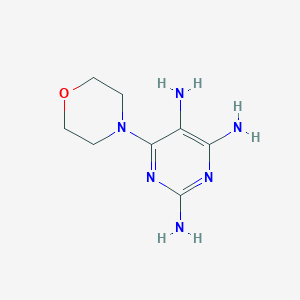
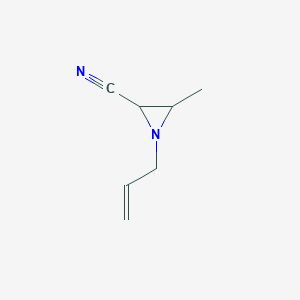
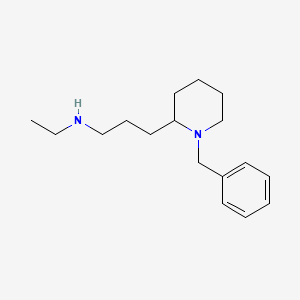
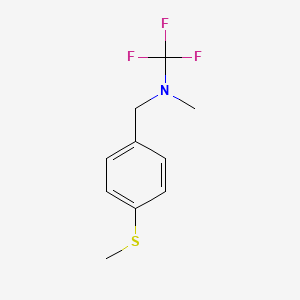
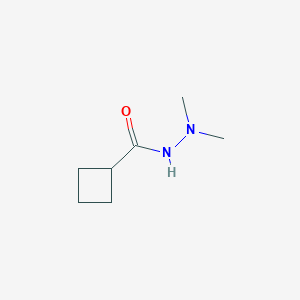
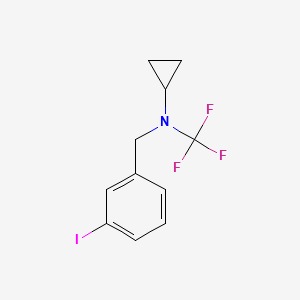
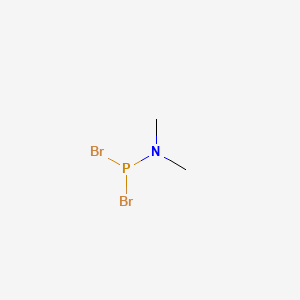
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
